BenchChemオンラインストアへようこそ!

(S)-5-Methylnicotine

Nicotinic Acetylcholine Receptor Subtype Selectivity Stereochemistry-Activity Relationship

(S)-5-Methylnicotine (CAS 77629-31-3) is an optically active, chiral nicotine analog belonging to the nicotinoid class of compounds. It is structurally differentiated from the native alkaloid (S)-nicotine by the addition of a methyl group at the 5-position of the pyridine ring, a modification that preserves high-affinity interaction with nicotinic acetylcholine receptors (nAChRs) while fundamentally altering its pharmacological profile at specific receptor subtypes.

Molecular Formula C₁₁H₁₆N₂
Molecular Weight 176.26
CAS No. 77629-31-3
Cat. No. B1144523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Methylnicotine
CAS77629-31-3
Synonyms(S)-3-Methyl-5-(1-methyl-2-pyrrolidinyl)pyridine; 
Molecular FormulaC₁₁H₁₆N₂
Molecular Weight176.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-5-Methylnicotine (CAS 77629-31-3) Demands Attention in Nicotinic Receptor Research


(S)-5-Methylnicotine (CAS 77629-31-3) is an optically active, chiral nicotine analog belonging to the nicotinoid class of compounds [1]. It is structurally differentiated from the native alkaloid (S)-nicotine by the addition of a methyl group at the 5-position of the pyridine ring, a modification that preserves high-affinity interaction with nicotinic acetylcholine receptors (nAChRs) [2] while fundamentally altering its pharmacological profile at specific receptor subtypes. This compound serves as a critical tool for studying steric and electronic determinants of nAChR subtype selectivity [3] and is also employed as an insecticide active ingredient [1].

The Critical Risk of Interchanging (S)-5-Methylnicotine with Its Racemate or Other Nicotine Analogs


Substituting (S)-5-Methylnicotine with racemic 5-methylnicotine, its cis-diastereomer, or (S)-nicotine itself introduces profound variability in nAChR subtype engagement and in vivo efficacy, which critically undermines experimental reproducibility and product performance [1]. The specific stereochemistry at the 5'-position is a binary switch for functional activity at the α7 nAChR subtype: trans-(S)-5'-methyl substitution retains agonist activity, whereas cis-substitution abolishes it [1]. Furthermore, in a behavioral model, the 5'-trans-methyl enantiomer is approximately ten times more potent than the 5'-cis-methyl enantiomer in inhibiting nicotine self-administration in rats, demonstrating that even closely related stereoisomers produce quantitatively distinct pharmacological outcomes [2]. Therefore, generic interchange without verifying enantiomeric and diastereomeric purity directly introduces confounding variables into receptor pharmacology and insecticidal potency assays.

Quantitative Differentiation of (S)-5-Methylnicotine (CAS 77629-31-3) Against Its Closest Analogs


α7 nAChR Agonist Activity: Stereochemistry as a Binary Functional Switch

In a systematic 'methyl scan' of the nicotine pyrrolidinium ring using voltage-clamp electrophysiology, trans-5'-methylnicotine retained considerable agonist activity at the α7 nAChR subtype, whereas cis-5'-methylnicotine completely lacked agonist activity at the same receptor [1]. This represents a qualitative, binary difference in functional activity dictated solely by the stereochemical configuration at the 5'-position, a distinction not observed with (S)-nicotine itself which is a potent agonist at both α7 and α4β2 subtypes [1].

Nicotinic Acetylcholine Receptor Subtype Selectivity Stereochemistry-Activity Relationship

In Vivo Inhibition of Nicotine Self-Administration: 10-Fold Enantiomeric Potency Differential

In a rat nicotine self-administration model, antagonists formed by 5'-methyl substitution inhibited nicotine intake with a marked enantiomeric potency difference: the 5'-trans-methyl enantiomer was approximately ten times more potent than the 5'-cis-methyl enantiomer [1]. This 10× potency differential represents a quantitatively verified, therapeutically relevant differentiation that is not observable with (S)-nicotine, which itself serves as the reinforcing agent in this paradigm.

Nicotine Dependence Self-Administration Behavioral Pharmacology Enantiomeric Potency

α4β2 nAChR Binding Affinity Comparable to (S)-Nicotine, with Divergent α7 Outcomes

In radioligand binding assays using [³H]S-(-)-nicotine on rat brain α4β2 nAChRs, 5-methylnicotine (as disclosed in US10667515; stereochemistry not explicitly resolved but likely racemic) demonstrated a Ki of 1.80 nM [1]. This affinity is within the same low-nanomolar range reported for (S)-nicotine (Ki ≈ 1–11 nM at α4β2) [2], indicating that 5-methyl substitution does not compromise binding to the high-affinity nicotine receptor subtype. However, this preserved α4β2 affinity coexists with the divergent α7 functional outcome described in Evidence Item 1—a selectivity profile unattainable with (S)-nicotine itself.

Radioligand Binding α4β2 nAChR Affinity Comparison Receptor Pharmacology

Insecticidal Activity: Functional Equivalence to Nicotine with Structural Diversification Potential

In early structure-activity studies of nicotinoids as insecticides, the 5'-methyl substituted analog 5'-methylnornicotine demonstrated toxicity comparable to nicotine itself against standard insect test species [1]. This established that 5-position substitution on the pyridine ring is well-tolerated for insecticidal target engagement. When combined with the stereochemical activity differences documented in mammalian nAChR systems (Evidence Items 1 and 2), this suggests that (S)-5-methylnicotine may offer a differentiated insect-vs-mammal selectivity window compared to racemic mixtures or the unsubstituted parent compound.

Insecticide Structure-Activity Relationship Nicotinoid Toxicity

Synthetic Accessibility: First Optically Active Synthesis with Demonstrated Enantiomeric Excess

The first optically active synthesis of (S)-(-)-nicotine was extended to prepare (S)-(-)-5-methylnicotine, yielding nicotinoids with a demonstrated enantiomeric excess (ee) of 56% [1]. Subsequent patent literature describes a process for preparing enantiomerically pure nicotine analogs, including (S)-(-)-5-methylnicotine, via dehalogenation with hydrogen/palladium chloride in ethanol, providing a scalable route to the desired enantiomer [2]. This establishes a defined synthetic provenance for the (S)-enantiomer, contrasting with racemic 5-methylnicotine which requires additional chiral resolution steps.

Asymmetric Synthesis Enantiomeric Excess Process Chemistry Chiral Pool

High-Value Application Scenarios for (S)-5-Methylnicotine (CAS 77629-31-3) Based on Verified Evidence


Nicotinic Receptor Subtype Selectivity Profiling (α7 vs. α4β2)

Use (S)-5-methylnicotine as a stereochemical probe in nAChR subtype selectivity studies. The compound's binary agonist activity at α7 (active as trans enantiomer, inactive as cis) enables dissection of α7-mediated signaling pathways with a built-in negative control (the cis diastereomer), avoiding the confounding dual agonism of (S)-nicotine at both α7 and α4β2 subtypes [1].

Smoking Cessation Pharmacotherapy Lead Optimization

Employ (S)-5-methylnicotine as a lead scaffold for developing α4β2 antagonist or partial agonist therapies for nicotine dependence. The ~10× potency advantage of the trans enantiomer over the cis enantiomer in inhibiting nicotine self-administration in rats [2] provides a validated in vivo efficacy benchmark for structure-activity relationship (SAR) optimization campaigns.

Enantioselective Nicotinoid Insecticide Development

Leverage the optically pure (S)-enantiomer of 5-methylnicotine as a starting point for designing novel insecticides with potentially improved insect-vs-mammal selectivity. Class-level evidence confirms that 5-substituted nicotinoids retain insecticidal toxicity comparable to nicotine [3], while the mammalian nAChR stereochemical differentiation profile may reduce off-target mammalian effects relative to racemic mixtures.

Analytical Reference Standard for Chiral Purity Method Validation

Utilize (S)-5-methylnicotine as a chiral reference standard for developing and validating enantioselective analytical methods (e.g., chiral HPLC, polarimetry, NMR with chiral shift reagents). The documented synthetic route with defined enantiomeric excess (56% ee in early syntheses; higher via optimized patent processes) [4] provides a benchmark for method calibration, essential for quality control in both research and industrial production settings.

Quote Request

Request a Quote for (S)-5-Methylnicotine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.